Ferrous hexafluorosilicate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

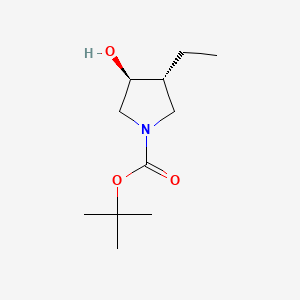

Ferrous hexafluorosilicate is an inorganic compound . It is also known as Hexafluorosilicic acid . The compound is colorless and is produced naturally on a large scale in volcanoes . It is also available commercially as a hexahydrate .

Synthesis Analysis

The electrochemical synthesis of ferrous hexafluorosilicate has been reported . This process involves the formation of strongly luminescent ferrous hexafluorosilicate nano-powder from bulk metallurgical substrates . The main electrochemical/chemical mechanisms involved in the formation of ferrous hexafluorosilicate have been identified .Molecular Structure Analysis

The molecular structure of ferrous hexafluorosilicate has been studied . It has been found that the compound has a slightly distorted structure with octahedral complexes at the corners and a central atom surrounded by water molecules forming a complex coupled by hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the formation of ferrous hexafluorosilicate have been identified . The reaction between the formed iron fluoride and hexafluorosilicic acid leads to the formation of ferrous hexafluorosilicate nano-powder .Physical And Chemical Properties Analysis

Ferrous hexafluorosilicate is a synthetic inorganic material with distinguished chemical, thermal, and optical properties . .科学的研究の応用

Magnetic Response Applications : Ferrofluids, containing ferrous hexafluorosilicate, demonstrate excellent magnetic responses. These are applied in material science, physics, chemistry, biology, medicine, and engineering for material fabrication, droplet manipulation, biomedicine, energy, and machinery (Zhang et al., 2019).

Analytical Chemistry : Ferrous hexafluorosilicate is used in analytical chemistry as a spectrophotometric reagent for iron (Stookey, 1970).

Environmental Remediation : Applied in the treatment of hexamine-containing wastewater using the Electro-Fenton method, exploiting the ferrous hexafluorosilicate's ability to react with hydrogen peroxide and electrogenerated ferrous ion (Chou et al., 1999).

Optics, Sensors, and Actuators : Ferrofluids, comprising ferrous hexafluorosilicate, find applications in optics, sensors, actuators, seals, lubrication, and magnetically driven assembly of structures (Torres-Díaz & Rinaldi, 2014).

Mössbauer Spectroscopy : Used in Mössbauer spectroscopy to study the magnetic transition temperatures of iron fluorides (Greenwood et al., 1972).

Cancer Therapy : Ferrous-supply-regeneration nanoengineering, utilizing ferrous hexafluorosilicate, intervenes in tumorous iron metabolism for enhanced ferroptosis in cancer cells (Liu et al., 2018).

Bioleaching of Metals : In the bioleaching of metals from printed circuit boards (PCBs), ferrous hexafluorosilicate is used to generate ferric iron solution in a bubble column (Hubau et al., 2018).

Magnetic Resonance Imaging : Ferrofluids with ferrous hexafluorosilicate are used in magnetic resonance imaging and other biomedical applications (Imran et al., 2021).

Membrane Technology : Employed in the preparation of poly(vinylidene fluoride) ultrafiltration membranes, ferrous chloride, a component of ferrous hexafluorosilicate, plays a multifunctional role in membrane formation and property enhancement (Ma et al., 2009).

Catalysis : Used as an efficient Lewis acid catalyst for the aminolysis of epoxides in organic synthesis (Yadav et al., 2014).

Regulated Cell Death : In the study of ferroptosis, a form of regulated cell death caused by an iron-dependent accumulation of lipid reactive oxygen species, it plays a crucial role in understanding cellular mechanisms (Sun et al., 2016).

Safety and Hazards

将来の方向性

The future directions of research on ferrous hexafluorosilicate include the development of new synthesis methods, the study of its photoluminescent properties, and its potential applications in various fields . The increasing use of ferrofluids in microfluidic environments and the increasing study of ferrofluids suggest potential future directions for the study of ferrous hexafluorosilicate .

特性

IUPAC Name |

hexafluorosilicon(2-);iron(2+);hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSBHAFCOWSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6FeH12O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)